6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid
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Description
Compounds with the structure of “6-[(2-Methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid” belong to a class of organic compounds known as carboxylic acids. These are compounds containing a functional group called the carboxylic acid group (-COOH). They are commonly found in a wide variety of natural and synthetic substances .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid to form an amide, followed by various other reactions depending on the specific compound being synthesized .Molecular Structure Analysis
The molecular structure of these compounds typically includes a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The ring is substituted with various functional groups, including a nitro group (-NO2), a carboxylic acid group (-COOH), and an amide group (-CONH2) .Chemical Reactions Analysis
The chemical reactions of these compounds can vary widely depending on the specific functional groups present. For example, the nitro group can undergo reduction to form an amine, and the carboxylic acid group can react with bases to form salts .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on their specific structure. Properties such as solubility, melting point, and boiling point can be influenced by factors such as the size and shape of the molecule, the functional groups present, and the overall polarity of the molecule .Mechanism of Action
The mechanism of action of these compounds would depend on their specific chemical structure and the biological system in which they are acting. Without more specific information, it’s difficult to provide a detailed mechanism of action.
Safety and Hazards
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitropyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O6/c1-11(2,3)20-10(17)13-8-7(14(18)19)5-4-6(12-8)9(15)16/h4-5H,1-3H3,(H,15,16)(H,12,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDXBIXRSUNFSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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